1-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide
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Overview
Description
1-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide involves several steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in the presence of a desiccant like calcium chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds include other thienopyrimidine derivatives such as:
- Thieno[3,2-d]pyrimidine-4-ones
- Thieno[3,4-b]pyridine derivatives These compounds share a similar core structure but differ in their substituents and specific biological activities. The uniqueness of 1-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide lies in its specific substituents, which confer distinct properties and potential applications .
Properties
Molecular Formula |
C19H20N4OS |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H20N4OS/c1-12-2-4-13(5-3-12)15-10-25-19-16(15)18(21-11-22-19)23-8-6-14(7-9-23)17(20)24/h2-5,10-11,14H,6-9H2,1H3,(H2,20,24) |
InChI Key |
MKKQSRGDQCBGMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCC(CC4)C(=O)N |
Origin of Product |
United States |
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